molecular formula C16H10BrNO3 B4882450 4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide

4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B4882450
M. Wt: 344.16 g/mol
InChI Key: IDIOJJCKAATIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular formula of C16H10BrNO3.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer effects in vitro and in vivo. Additionally, this compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use as a fluorescent probe in biochemical assays.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential as a fluorescent probe, which can be used to detect specific biomolecules in biochemical assays. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of research could focus on further elucidating the compound's mechanism of action and identifying specific targets for its anti-inflammatory and anti-cancer effects. Additionally, further research could be conducted to optimize the synthesis method for this compound, making it more accessible for use in various scientific applications. Finally, research could also be conducted to explore the potential use of this compound in other fields, such as materials science or environmental science.

Synthesis Methods

The synthesis of 4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 4-bromo-2-hydroxybenzoic acid with 6-amino-2H-chromen-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. Additionally, this compound has also been studied for its potential use as a fluorescent probe in biochemical assays.

properties

IUPAC Name

4-bromo-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-12-4-1-10(2-5-12)16(20)18-13-6-7-14-11(9-13)3-8-15(19)21-14/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIOJJCKAATIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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